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Compound of Interest

Compound Name: 2-Bromo-4-chloro-3-fluoropyridine

Cat. No.: B3026848

In the landscape of modern chemical synthesis, particularly within drug discovery and materials
science, the pyridine ring remains a cornerstone scaffold. Its utility is magnified when
substituted with multiple, orthogonally reactive functional groups. 2-Bromo-4-chloro-3-
fluoropyridine (CAS No. 1155847-42-9) represents a quintessential example of such a
strategically designed building block. This guide, intended for researchers, scientists, and drug
development professionals, provides an in-depth exploration of its properties, synthesis, unique
reactivity, and applications, grounded in established chemical principles.

The strategic placement of three distinct halogen atoms on the pyridine core—bromine at the
2-position, chlorine at the 4-position, and fluorine at the 3-position—is not arbitrary. It endows
the molecule with a predictable hierarchy of reactivity. This allows for sequential and site-
selective modifications, making it an invaluable intermediate for constructing complex
molecular architectures. The bromine atom serves as a prime handle for palladium-catalyzed
cross-coupling reactions, the chlorine atom is activated for nucleophilic aromatic substitution,
and the fluorine atom profoundly influences the electronic properties of the ring, often
enhancing the metabolic stability and binding affinity of derivative compounds in a
pharmaceutical context.[1][2]

This document will serve as a technical primer, elucidating the causality behind experimental
choices and providing validated protocols to empower researchers in leveraging this versatile
reagent to its full potential.

Physicochemical Properties and Handling
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A clear understanding of the fundamental properties of 2-Bromo-4-chloro-3-fluoropyridine is
paramount for its effective use and safe handling in a laboratory setting.

Property Value Reference
CAS Number 1155847-42-9 [BI[41[5116][7]
Molecular Formula CsH2BrCIFN 416171
Molecular Weight 210.43 g/mol [4107]
Appearance White powder [5]

Purity Typically 295% [7]

Storage Inert atmosphere, 2-8°C [4]

Safety and Handling Synopsis

While a specific Safety Data Sheet (SDS) for this exact isomer is not widely published, data
from closely related polyhalogenated pyridines provides a strong basis for safe handling
protocols. The compound should be regarded as hazardous.
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Hazard Class GHS Hazard Statement Precautionary Measures

P264: Wash hands thoroughly
after handling. P270: Do not

Acute Toxicity H302: Harmful if swallowed ) )
eat, drink or smoke when using
this product.[8][9]

P280: Wear protective
Skin Corrosion/Irritation H315: Causes skin irritation gloves/protective clothing/eye

protection.[9][10]

P280: Wear eye

) protection/face protection. IF
o H319: Causes serious eye ] ] )
Eye Damage/Irritation o IN EYES: Rinse cautiously with
irritation )
water for several minutes.[9]

[10]

P261: Avoid breathing dust.

) o H335: May cause respiratory P271: Use only outdoors or in
Respiratory Irritation L )
irritation a well-ventilated area.[9][10]
[11]

Core Handling Protocol:
e Always handle 2-Bromo-4-chloro-3-fluoropyridine in a well-ventilated chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles,
and nitrile gloves.

¢ Avoid inhalation of dust and direct contact with skin and eyes.

» Store the compound in a tightly sealed container in a cool, dry place, preferably refrigerated
and under an inert atmosphere as recommended.[4][10]

Dispose of waste in accordance with local, state, and federal regulations.

Synthesis and Purification Overview

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://store.apolloscientific.co.uk/storage/msds/PC5846_msds.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-chloropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-chloropyridine
https://www.fishersci.com/store/msds?partNumber=AAH6111614&productDescription=5-BRMO-2-CHLRO-3-FLROPYRID+25G&vendorId=VN00024248&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-chloropyridine
https://www.fishersci.com/store/msds?partNumber=AAH6111614&productDescription=5-BRMO-2-CHLRO-3-FLROPYRID+25G&vendorId=VN00024248&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-chloropyridine
https://www.fishersci.com/store/msds?partNumber=AAH6111614&productDescription=5-BRMO-2-CHLRO-3-FLROPYRID+25G&vendorId=VN00024248&countryCode=US&language=en
https://www.sigmaaldrich.com/HK/zh/sds/aldrich/b80100
https://www.benchchem.com/product/b3026848?utm_src=pdf-body
https://www.bldpharm.com/products/1155847-42-9.html
https://www.fishersci.com/store/msds?partNumber=AAH6111614&productDescription=5-BRMO-2-CHLRO-3-FLROPYRID+25G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The synthesis of polysubstituted pyridines like 2-Bromo-4-chloro-3-fluoropyridine often
involves multi-step sequences starting from more common pyridine precursors. While the exact
commercial synthesis is proprietary, a plausible route can be designed based on established
methodologies for halogenating pyridine rings. A key strategy involves the diazotization of an
aminopyridine precursor in the presence of a fluoride source (a modified Balz-Schiemann
reaction), followed by selective bromination and chlorination steps.[12]

Representative Synthetic Protocol (Hypothetical)

This protocol is illustrative, based on general procedures for preparing similar compounds.

Step 1: Fluorination of a Substituted Aminopyridine

To a solution of a suitable 2-bromo-4-chloro-aminopyridine precursor in anhydrous hydrogen
fluoride (HF)-pyridine at -78°C, add sodium nitrite portion-wise.

» Allow the reaction to warm slowly to room temperature and stir until diazotization is complete
(monitored by TLC or LC-MS).

o Carefully quench the reaction with an aqueous solution of sodium bicarbonate.
o Extract the product with an organic solvent (e.g., dichloromethane).

o Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

Step 2: Purification
e The crude product is typically purified using flash column chromatography on silica gel.
o A gradient of ethyl acetate in hexanes is a common eluent system.

e Fractions containing the pure product are combined and concentrated to yield the final white
solid.

A Hierarchy of Reactivity: Guiding Site-Selective
Transformations
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The synthetic power of 2-Bromo-4-chloro-3-fluoropyridine stems from the differential
reactivity of its three halogen atoms. This allows for a stepwise functionalization, a critical
advantage in multi-step syntheses.

Reactivity Order:

o C2-Br Bond: Most susceptible to palladium-catalyzed oxidative addition. This is the primary
site for cross-coupling reactions.[13]

o C4-Cl Bond: Activated by the electron-withdrawing effect of the ring nitrogen, making it the
preferred site for Nucleophilic Aromatic Substitution (SNAr).[14][15]

e C3-F Bond: The C-F bond is the strongest and generally unreactive under the conditions
used for modifying the C-Br and C-CIl bonds.[16]
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Figure 1: Logical workflow for the selective functionalization of 2-Bromo-4-chloro-3-
fluoropyridine.

Palladium-Catalyzed Cross-Coupling at the C2-Bromo
Position

The C-Br bond is an excellent handle for forming new carbon-carbon and carbon-nitrogen
bonds, which are fundamental transformations in drug synthesis.[13][17]

The Suzuki-Miyaura reaction is a robust method for forming C(sp?)-C(sp?) bonds by coupling
the aryl bromide with a boronic acid or ester.[18]

Causality of Component Selection:

o Palladium Catalyst (e.g., Pd(dppf)Cl2, Pd(PPhs)4): The choice of catalyst and ligand is
critical. Electron-rich, bulky phosphine ligands facilitate the oxidative addition step, which is
often rate-limiting, especially for heteroaryl halides.[19]

e Base (e.g., K2COs, Cs2C03): The base is required to activate the boronic acid, forming a
more nucleophilic boronate species that participates in the transmetalation step of the
catalytic cycle.[18]

e Solvent (e.g., Dioxane/H20, Toluene): A mixture of an organic solvent and water is often
used to dissolve both the organic and inorganic reagents.
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Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

e To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equiv.), base (e.g., K2COs, 2.0
equiv.), and palladium catalyst (e.g., Pd(dppf)Clz, 3-5 mol%).[17]
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» Seal the flask, and evacuate and backfill with high-purity argon or nitrogen (repeat three
times).

e Add 2-Bromo-4-chloro-3-fluoropyridine (1.0 equiv.) followed by the degassed solvent
system (e.g., 1,4-Dioxane/Hz0, 4:1 mixture).[17]

» Heat the reaction mixture to 80-100°C with vigorous stirring.
e Monitor the reaction progress by TLC or LC-MS.

» Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash
with water and brine.

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
 Purify the crude product by flash column chromatography.

This reaction is a highly efficient method for constructing C(sp?)-C(sp) bonds by coupling the
aryl bromide with a terminal alkyne.[20]

Causality of Component Selection:

o Catalyst System (Pd/Cu): The reaction is co-catalyzed by a palladium complex (e.qg.,
Pd(PPhs)4) and a copper(l) salt (e.g., Cul). The palladium complex undergoes the main
catalytic cycle, while the copper(l) salt reacts with the terminal alkyne to form a copper(l)
acetylide, which is the active species in the transmetalation step.[21]

o Base (e.g., EtsN, DIPEA): An amine base is used to deprotonate the terminal alkyne and to
neutralize the HBr generated during the reaction. It can often serve as the solvent or a co-
solvent.[22]

Experimental Protocol: Sonogashira Coupling

e To a dry Schlenk flask under an argon atmosphere, add 2-Bromo-4-chloro-3-
fluoropyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPhs)4, 5 mol%), and copper(l)
iodide (Cul, 5-10 mol%).[20][23]

o Evacuate and backfill the flask with argon three times.
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Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g.,
triethylamine).[20][23]

Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

Stir the reaction at room temperature or with gentle heating (e.g., 60-80°C) and monitor its
progress by TLC or LC-MS.

Upon completion, quench the reaction with a saturated aqueous solution of ammonium
chloride.

Extract the product with an organic solvent, wash the combined organic layers with brine, dry
over anhydrous sodium sulfate, and concentrate.

Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl

bromide with a primary or secondary amine.[24][25] This reaction has largely replaced harsher

classical methods for synthesizing aryl amines.[24]

Causality of Component Selection:

Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-
rich phosphine ligand (e.g., XPhos, RuPhos) paired with a palladium precursor (e.g.,
Pdz(dba)s, Pd(OAc)2). The ligand facilitates both the oxidative addition and the final reductive
elimination steps.[26][27]

Base (e.g., NaOt-Bu, K3POa): A strong, non-nucleophilic base is required to deprotonate the
amine, forming the palladium-amido intermediate that is crucial for the catalytic cycle.[27]

Experimental Protocol: Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, add the palladium precursor (1-5 mol%), the phosphine
ligand (1.5-10 mol%), and the base (1.4-2.0 equiv.).[27]

Seal the vessel, then evacuate and backfill with argon three times.

Add anhydrous, degassed solvent (e.g., toluene or dioxane).
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e Add 2-Bromo-4-chloro-3-fluoropyridine (1.0 equiv.) and the amine (1.2-1.5 equiv.).[27]
e Heat the reaction mixture to 80-110°C with vigorous stirring.
o Monitor the reaction by TLC or LC-MS.

 After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to
remove palladium residues.

o Wash the filtrate with water, dry the organic layer, and concentrate.

 Purify the product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C4-
Chloro Position

The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic attack
due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively
charged Meisenheimer intermediate.[15] This makes the C4 position ripe for substitution by a
variety of nucleophiles. The rate of SNAr on halopyridines is generally faster for fluorine than
chlorine, but chloropyridines are often used due to their availability and sufficient reactivity.[28]
[29]

Causality of Experimental Conditions:

» Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates,
and primary/secondary amines.

» Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used as they can
solvate the cation of the nucleophile while leaving the anion relatively free, enhancing its
nucleophilicity.

o Temperature: These reactions may require elevated temperatures to proceed at a
reasonable rate.

Experimental Protocol: General SNAr with an Amine
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e In a sealed tube, dissolve 2-Bromo-4-chloro-3-fluoropyridine (1.0 equiv.) in a polar aprotic
solvent like DMSO.

e Add the amine nucleophile (1.5-2.0 equiv.) and a non-nucleophilic base if needed (e.g.,
K2COs, 2.0 equiv.) to scavenge the HCI byproduct.

e Seal the tube and heat the reaction mixture to 100-150°C.
e Monitor the reaction by TLC or LC-MS.

» Upon completion, cool the reaction, pour it into water, and extract the product with an organic
solvent (e.g., ethyl acetate).

e Wash the combined organic layers, dry, and concentrate.

» Purify the product by flash column chromatography.

Applications in Research and Development

The ability to sequentially and selectively functionalize 2-Bromo-4-chloro-3-fluoropyridine
makes it a powerful platform for generating diverse molecular libraries.

e Drug Discovery: This building block is ideal for medicinal chemistry programs. The pyridine
core is a common feature in many FDA-approved drugs. The fluorine atom can enhance key
drug properties such as metabolic stability and binding affinity.[1] By applying the reactions
described above, chemists can rapidly synthesize a wide array of analogues for structure-
activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.[2]

o Materials Science: Fluorinated heterocyclic compounds are of great interest in materials
science.[30] Derivatives of this pyridine can be incorporated into organic light-emitting diodes
(OLEDSs), organic photovoltaics (OPVs), and specialty polymers. The fluorine and pyridine
moieties can modulate electronic properties, improve thermal stability, and enhance charge
transport characteristics.[30]

Conclusion

2-Bromo-4-chloro-3-fluoropyridine is far more than a simple chemical reagent; it is a
sophisticated tool for advanced organic synthesis. Its well-defined hierarchy of reactivity
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provides chemists with a reliable and predictable platform for constructing complex, highly
functionalized pyridine derivatives. By understanding the principles behind its selective
transformations—from palladium-catalyzed couplings at the C2-bromo position to nucleophilic
substitution at the C4-chloro position—researchers in both pharmaceutical and materials
science can unlock new synthetic possibilities and accelerate innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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